![molecular formula C15H13N3O B11859912 Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)- CAS No. 61736-30-9](/img/structure/B11859912.png)
Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .
化学反应分析
Types of Reactions
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
作用机制
The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-c]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrimidine ring.
Phenylpyrimidines: Compounds with a phenyl group attached to the pyrimidine ring, but lacking the pyrrolo moiety.
Acetamide derivatives: Compounds with an acetamide group attached to various heterocyclic cores.
Uniqueness
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide is unique due to its specific combination of the pyrrolo[1,2-c]pyrimidine core, phenyl group, and acetamide moiety.
属性
CAS 编号 |
61736-30-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-15-8-14-7-13(9-18(14)10-16-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI 键 |
NAAWBKIACIVSKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=CC(=CN2C=N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


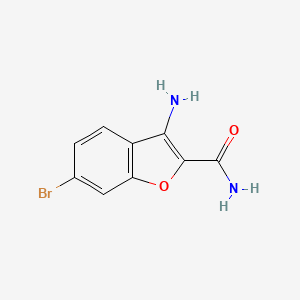



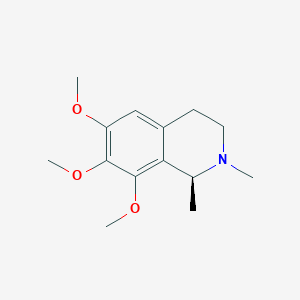
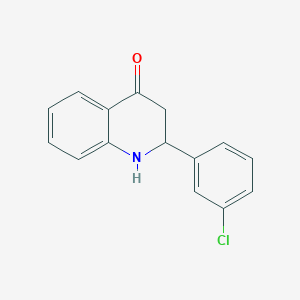
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
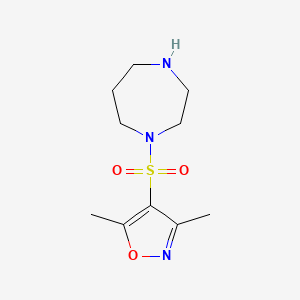
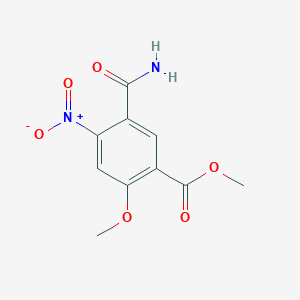

![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
